molecular formula C14H15ClN2O4S2 B2611157 (2-Chloro-1,3-thiazol-5-yl)methyl 4-(morpholinosulfonyl)phenyl ether CAS No. 339105-31-6

(2-Chloro-1,3-thiazol-5-yl)methyl 4-(morpholinosulfonyl)phenyl ether

Cat. No.: B2611157
CAS No.: 339105-31-6
M. Wt: 374.85
InChI Key: HDUYVILPLDXQAR-UHFFFAOYSA-N
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Description

The compound contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. Thiazoles are a critical structure in a variety of pharmaceuticals and exhibit a wide range of biological activities .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The compound also contains a morpholinosulfonyl group and a phenyl ring, but without the exact structure, a detailed analysis isn’t possible.


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of other functional groups in the compound would also influence its reactivity.


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, solubility, and stability would depend on the exact structure of the compound. For instance, a related compound, (2-chloro-1,3-thiazol-5-yl)methyl acetate, is reported to have a melting point of 75 - 80°C .

Scientific Research Applications

QSAR Analysis for Antioxidant Activity

A study focused on determining the molecular structure parameters of new derivatives similar to the compound of interest and performed QSAR analysis to establish a theoretical basis for designing new potential antioxidants. This research indicates that modifications in the molecular structure, such as polarisation, dipole moment, lipophilicity, and energy parameters, can significantly influence antioxidant activity. The findings suggest that molecules with smaller volume and surface area exhibit higher levels of antioxidant activity, providing insights into the design of new antioxidants (Drapak et al., 2019).

Photocatalytic Properties for Dye Degradation

Another study explored the use of ether-bridged dicarboxylic acids and N-donor co-ligands to synthesize coordination polymeric architectures. These materials demonstrated promising photocatalytic properties for UV-light-driven degradation of methyl violet, a model organic dye pollutant. This application underscores the potential of structurally similar compounds in environmental cleanup and pollution control processes (Lu et al., 2021).

Domino Synthesis of Heteroaryl-Phenyl Quinazolines

A domino synthesis approach was employed to create 4-heteroaryl-2-phenylquinazolines bearing substituents that resemble the structural motifs of the compound . This method demonstrates an efficient strategy for synthesizing complex heterocyclic structures, which are of interest for their diverse biological activities and potential pharmaceutical applications (Fathalla et al., 2008).

Antimicrobial Screening

Compounds bearing structural similarities to "(2-Chloro-1,3-thiazol-5-yl)methyl 4-(morpholinosulfonyl)phenyl ether" have been synthesized and screened for antimicrobial activity. These studies contribute to the search for new antimicrobial substances, addressing the challenge of microbial resistance to existing drugs. The research demonstrates that certain derivatives exhibit pronounced antibacterial effects, highlighting their potential as leads for developing new antimicrobial agents (Yeromina et al., 2019).

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. As a general precaution, compounds containing a thiazole ring should be handled carefully due to their potential bioactivity .

Future Directions

Thiazole derivatives are a promising area of research due to their wide range of biological activities . Future research could focus on synthesizing new derivatives and testing their biological activity.

Properties

IUPAC Name

4-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4S2/c15-14-16-9-12(22-14)10-21-11-1-3-13(4-2-11)23(18,19)17-5-7-20-8-6-17/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUYVILPLDXQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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